(4-Fluorophenyl)(phenyl)methanamine

Medicinal Chemistry ADME Physicochemical Property

(4-Fluorophenyl)(phenyl)methanamine (CAS 55095-26-6) is an unsymmetrical diarylmethylamine bearing a 4-fluorophenyl and a phenyl group on the central methanamine carbon. This compound is a member of the benzhydrylamine class, which are foundational scaffolds in medicinal chemistry for synthesizing central nervous system (CNS) agents, antihistamines, and other pharmaceuticals.

Molecular Formula C13H12FN
Molecular Weight 201.24 g/mol
CAS No. 55095-26-6
Cat. No. B3271572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)(phenyl)methanamine
CAS55095-26-6
Molecular FormulaC13H12FN
Molecular Weight201.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N
InChIInChI=1S/C13H12FN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2
InChIKeyABIODEXADJARAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluorophenyl)(phenyl)methanamine (CAS 55095-26-6) as a Strategic Fluorinated Diarylmethylamine Scaffold for Procurement


(4-Fluorophenyl)(phenyl)methanamine (CAS 55095-26-6) is an unsymmetrical diarylmethylamine bearing a 4-fluorophenyl and a phenyl group on the central methanamine carbon . This compound is a member of the benzhydrylamine class, which are foundational scaffolds in medicinal chemistry for synthesizing central nervous system (CNS) agents, antihistamines, and other pharmaceuticals . Its distinguishing feature is the strategic placement of a single fluorine atom, a well-established tactic in drug design to enhance metabolic stability and modulate lipophilicity (LogP ~3.57) without the extreme steric or electronic effects of multiple halogen substitutions .

Why Generic Substitution of (4-Fluorophenyl)(phenyl)methanamine (55095-26-6) Compromises Experimental Outcomes


Generic substitution with structurally similar diarylmethylamines, such as the unsubstituted diphenylmethanamine or the dichloro analog, is scientifically unsound due to the profound impact of the single fluorine atom on both physicochemical and biological properties. Fluorine's high electronegativity and small size alter the electron distribution of the aromatic ring, directly influencing the compound's LogP, metabolic stability, and target binding affinity compared to non-fluorinated or bulkier halogenated analogs . Consequently, substituting this specific mono-fluorinated scaffold can lead to significant deviations in reaction kinetics in synthesis, altered pharmacokinetic profiles in biological assays, and ultimately, a failure to reproduce published results or achieve the desired activity in a lead compound .

Quantitative Differentiation Evidence for (4-Fluorophenyl)(phenyl)methanamine (CAS 55095-26-6) vs. Closest Analogs


LogP Modulation: Lipophilicity of Mono-Fluorinated Scaffold vs. Bis-Fluorinated Analog

The (4-fluorophenyl)(phenyl)methanamine scaffold exhibits a computed LogP of 3.57, which is higher than the LogP of 3.17 for its bis(4-fluorophenyl) analog . This quantifiable difference in lipophilicity is directly attributable to the presence of a single versus double fluorine substitution on the aromatic rings [1].

Medicinal Chemistry ADME Physicochemical Property

Molecular Weight and Halogen Effects: Fluorine vs. Chlorine Substitution

The target compound has a molecular weight of 201.24 g/mol. Its closest chloro analog, (4-chlorophenyl)(phenyl)methanamine, has a significantly higher molecular weight of 217.69 g/mol [1]. This ~16.5 Da increase is due to the replacement of fluorine (atomic weight 19) with chlorine (atomic weight 35.5) .

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property

Synthetic Versatility: Palladium-Catalyzed Arylation of Diarylmethylamine Scaffolds

Diarylmethylamines, including the (4-fluorophenyl)(phenyl)methanamine core, can be synthesized via a versatile palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions, a method that provides access to a wide range of derivatives . This methodology is general for diarylmethylamine synthesis, but the specific reactivity and yield of the mono-fluorinated substrate may differ from non-halogenated or di-halogenated analogs due to electronic effects on the catalytic cycle .

Synthetic Chemistry Methodology Catalysis

Biological Target Engagement: Dopamine D2 Receptor Ligand Potential

The (4-fluorophenyl)(phenyl)methanamine scaffold is explicitly claimed as a core structure in patents for novel dopamine D2 receptor ligands, including functionally-biased ligands for treating CNS disorders . This specific biological application is a key differentiator from the (4-chlorophenyl)(phenyl)methanamine analog, which is primarily known as an intermediate for the antihistamine Levocetirizine, targeting histamine H1 receptors rather than dopamine receptors .

Neuroscience Pharmacology Drug Discovery

Targeted Application Scenarios for (4-Fluorophenyl)(phenyl)methanamine (CAS 55095-26-6) Based on Comparative Evidence


Scaffold for CNS Drug Discovery Programs Targeting Dopamine Receptors

Based on its explicit use in dopamine D2 receptor ligand patents, (4-Fluorophenyl)(phenyl)methanamine is the preferred starting material over non-fluorinated or chloro analogs for research programs focused on CNS disorders such as Parkinson's disease, schizophrenia, or addiction . Its specific LogP of 3.57 suggests favorable blood-brain barrier penetration, a critical attribute for CNS drug candidates .

Building Block for Fluorinated Molecular Probes in Chemical Biology

The single fluorine atom on the (4-fluorophenyl)(phenyl)methanamine scaffold offers a strategic advantage for creating 19F NMR probes or PET imaging tracers. This mono-fluorination provides a clean, interpretable 19F NMR signal without the spectral complexity of a bis-fluorinated analog, while still offering the metabolic stability benefits of fluorine over a non-halogenated diphenylmethanamine .

Intermediate in Advanced Organic Synthesis via Catalytic Methods

This compound is a suitable substrate for modern palladium-catalyzed arylation methodologies, as demonstrated by its inclusion in the broader class of diarylmethylamines used in such reactions . Procurement should be prioritized by synthetic chemistry groups aiming to build complex molecular libraries using this versatile and efficient catalytic strategy.

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